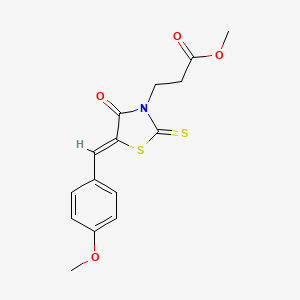

(Z)-methyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-methyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a useful research compound. Its molecular formula is C15H15NO4S2 and its molecular weight is 337.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of this compound, also known as methyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate, is tyrosinase . Tyrosinase is a key enzyme that catalyzes the initial rate-limiting steps of melanin synthesis .

Mode of Action

The compound interacts with the active site of tyrosinase, inhibiting its activity . It exhibits potent tyrosinase inhibitory activity, with IC50 values of 2.87 μM and 8.06 μM for monophenolase and diphenolase, respectively . This inhibition is greater than that of kojic acid, a widely-known tyrosinase inhibitor .

Biochemical Pathways

The compound affects the melanogenesis pathway by inhibiting tyrosinase . Melanogenesis is a complex biochemical process that includes melanin production and distribution to skin, hair follicles, and eyes where melanocytes, or pigment-producing cells, are localized . By inhibiting tyrosinase, the compound suppresses melanin production .

Result of Action

The compound’s action results in the suppression of melanin production via the inhibition of tyrosinase activity . This leads to a reduction in melanin content, as demonstrated in B16F10 melanoma cells . Therefore, it could be a promising candidate for the development of effective pharmacological and cosmetic agents for skin-whitening .

Action Environment

The environment can influence the compound’s action, efficacy, and stability. For instance, UV light exposure can increase melanogenesis substantially via tyrosinase activation . .

Actividad Biológica

(Z)-Methyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a compound belonging to the thiazolidinone class, known for its diverse biological activities. This article aims to explore its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure comprises a thiazolidine ring fused with a methoxybenzylidene moiety, contributing to its biological properties. The molecular formula is C₁₈H₁₉N₃O₄S₂, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The thiazolidine ring is critical for its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Selected Compounds

| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Organism |

|---|---|---|---|

| Compound 1 | 0.004 - 0.03 | 0.008 - 0.06 | E. coli |

| Compound 2 | 0.015 | - | Bacillus cereus |

| Compound 3 | 0.004 - 0.06 | - | Trichoderma viride |

| Compound 4 | - | - | Aspergillus fumigatus |

The most active compound in studies exhibited a Minimum Inhibitory Concentration (MIC) as low as 0.004 mg/mL against E. coli, showcasing its potential as a potent antimicrobial agent .

The mechanism of action involves binding to specific enzymes or receptors, leading to alterations in metabolic processes or gene expression patterns. This binding can inhibit essential cellular functions in target organisms, thus exerting its antimicrobial effects.

Structure-Activity Relationship (SAR)

The SAR studies suggest that structural modifications can significantly influence the biological activity of thiazolidinone derivatives. For instance:

- The presence of the methoxy group enhances lipophilicity, potentially improving membrane permeability.

- Substituents on the thiazolidine ring play a crucial role in determining potency and spectrum of activity.

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Effect on Activity |

|---|---|

| Methoxy group | Increases lipophilicity |

| Alkyl chain length | Affects potency |

| Presence of electron-withdrawing groups | Enhances activity against specific strains |

Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

- Antibacterial Study : A study reported that several derivatives exhibited antibacterial activity exceeding that of conventional antibiotics like ampicillin by 10–50 times against both Gram-positive and Gram-negative bacteria .

- Antifungal Study : Another investigation found that the antifungal activity was remarkable, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungi, including T. viride and A. fumigatus .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties , particularly against various bacterial and fungal strains. Research indicates that derivatives of thiazolidinones, including this compound, exhibit notable activity due to their ability to interfere with microbial cell functions.

Case Study:

A study evaluated the antimicrobial efficacy of several thiazolidinone derivatives, including (Z)-methyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate. The results showed that the compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Properties

The compound also demonstrates promising anticancer activity . Its mechanism appears to involve the induction of apoptosis in cancer cells and the inhibition of tumor growth.

Research Findings:

In vitro studies have indicated that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. The presence of the thiazolidinone ring enhances its interaction with biological targets involved in cancer progression, making it a candidate for further investigation in cancer therapeutics .

Neuropharmacological Applications

Emerging evidence suggests that compounds similar to this compound may influence neurochemical pathways, offering potential applications in treating neurodegenerative diseases.

Mechanism of Action:

Research indicates that compounds with similar structures can modulate neurotransmitter systems and exhibit neuroprotective effects. This property could be leveraged for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

methyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S2/c1-19-11-5-3-10(4-6-11)9-12-14(18)16(15(21)22-12)8-7-13(17)20-2/h3-6,9H,7-8H2,1-2H3/b12-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWWOTCPYVYRQO-XFXZXTDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.